Gnetol

Vue d'ensemble

Description

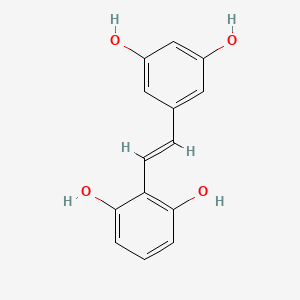

Le Gnétol, également connu sous le nom de trans-2’,3,5,6’-tétrahydroxystilbène, est un composé stilbénique naturel. Il est structurellement similaire au resvératrol, un autre stilbène bien connu. Le Gnétol est principalement trouvé dans les plantes du genre Gnetum, qui sont utilisées dans la médecine traditionnelle et les produits alimentaires dans toute l'Asie . Ce composé a attiré l'attention en raison de ses propriétés bioactives potentielles, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs .

Mécanisme D'action

Target of Action

Gnetol, a naturally occurring compound found in the genus Gnetum , primarily targets tyrosinase , a key enzyme involved in melanogenesis . It also inhibits COX-1 and HDAC , and competitively inhibits butyrylcholinesterase .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has a strong inhibitory effect on murine tyrosinase activity, being stronger than kojic acid, a standard inhibitor for murine tyrosinase activity . It also suppresses melanin biosynthesis in murine B16 melanoma cells .

Biochemical Pathways

This compound affects the melanogenesis pathway by inhibiting tyrosinase, the enzyme responsible for the first step of melanin synthesis . By inhibiting tyrosinase, this compound suppresses the conversion of tyrosine to dopaquinone, thereby reducing melanin production .

Pharmacokinetics

This compound, like other stilbenes, has low water solubility , which may limit its bioavailability and potential applications.

Result of Action

The inhibition of tyrosinase by this compound leads to a significant suppression of melanin biosynthesis . This results in a potential depigmenting effect, which could be beneficial in the treatment of conditions such as hyperpigmentation. Additionally, this compound has been found to have antioxidant, antiproliferative, anticancer, and hepatoprotective activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the encapsulation constants of this compound . Furthermore, its low water solubility might limit its potential applications in functional foods . Its solubility can be improved through molecular encapsulation in cyclodextrins , which could enhance its stability and potential uses.

Analyse Biochimique

Biochemical Properties

Gnetol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as tyrosinase, where it acts as a potent inhibitor. This compound’s inhibitory effect on tyrosinase is stronger than that of kojic acid, a standard inhibitor . Additionally, this compound interacts with human and rat liver enzymes, undergoing glucuronidation primarily at the C-2’ and C-3 positions . These interactions highlight this compound’s potential in modulating enzymatic activities and metabolic processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In murine B16 melanoma cells, this compound significantly suppresses melanin biosynthesis by inhibiting tyrosinase activity . Furthermore, this compound and its glucuronide metabolites have been shown to decrease the production of nitric oxide, reactive oxygen species, interleukin 1β, and tumor necrosis factor α in lipopolysaccharide-stimulated macrophages . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, thereby reducing melanin production in melanoma cells . This compound also undergoes glucuronidation by human and rat liver enzymes, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects by reducing the production of pro-inflammatory mediators in macrophages . Additionally, this compound’s structural similarity to resveratrol suggests potential interactions with other biomolecules, such as receptors and transcription factors, which may further modulate its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its glucuronide metabolites may exhibit different stability profiles. Long-term studies have shown that this compound maintains its inhibitory effect on tyrosinase and its anti-inflammatory properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting melanin production . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and oxidative stress. Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize this compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glucuronidation by liver enzymes. Human and rat liver enzymes preferentially glucuronidate this compound at the C-2’ and C-3 positions, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects. Additionally, this compound may influence metabolic flux and metabolite levels, further modulating its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its cellular uptake and distribution. This compound’s glucuronide metabolites may exhibit different transport and distribution profiles, influencing their localization and accumulation within cells . These interactions highlight the importance of understanding this compound’s transport and distribution mechanisms to optimize its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound’s glucuronide metabolites may also exhibit distinct subcellular localization patterns, influencing their bioactivity and cellular effects . Understanding this compound’s subcellular localization is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le Gnétol peut être synthétisé par différentes méthodes, y compris les réactions de couplage oxydatif et la dimérisation catalysée par les acides. Une méthode implique la réaction de couplage oxydatif utilisant l'hexahydrate de chlorure de fer(III) comme oxydant et le méthanol comme solvant. Cette réaction produit des dimères de Gnétol et d'autres dérivés .

Méthodes de Production Industrielle : La production industrielle de Gnétol n'est pas largement documentée. Les méthodes de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des fins industrielles. L'utilisation de sources naturelles, telles que les plantes Gnetum, pour l'extraction et la purification du Gnétol est également une approche viable .

Analyse Des Réactions Chimiques

Types de Réactions : Le Gnétol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour former des métabolites glucuronides par des réactions de glucuronidation catalysées par les enzymes hépatiques humaines et de rat .

Réactifs et Conditions Communes :

Oxydation : Hexahydrate de chlorure de fer(III) dans le méthanol.

Substitution : Réactions de glucuronidation utilisant des dérivés de l'acide glucuronique.

Principaux Produits :

Oxydation : Dimères de Gnétol et dérivés de phényl naphtalène.

Glucuronidation : Trans-GN-2’-O-glucuronide et trans-GN-3-O-glucuronide.

4. Applications de la Recherche Scientifique

Chimie : Comme antioxydant et précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Pour ses propriétés anti-inflammatoires et neuroprotectrices.

Médecine : Utilisation potentielle dans le traitement des affections liées au stress oxydatif et à l'inflammation.

Industrie : Incorporation dans les aliments fonctionnels en raison de ses propriétés bioactives.

5. Mécanisme d'Action

Le Gnétol exerce ses effets principalement par l'inhibition d'enzymes telles que la tyrosinase et la cyclooxygénase-1. Il inhibe l'activité de la tyrosinase, qui est impliquée dans la biosynthèse de la mélanine, et de la cyclooxygénase-1, qui joue un rôle dans l'inflammation . De plus, il a été démontré que le Gnétol possède des propriétés antioxydantes, réduisant les espèces réactives de l'oxygène et protégeant les cellules des dommages oxydatifs .

Composés Similaires :

Resvératrol : Trans-3,4’,5-trihydroxystilbène, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Oxyresvératrol : Trans-2’,3,4’,5-tétrahydroxystilbène, similaire en structure et en bioactivité au Gnétol.

Unicité du Gnétol : Le Gnétol est unique en raison de la position spécifique de ses groupes hydroxyle, ce qui contribue à ses propriétés bioactives distinctes. Il a montré des effets inhibiteurs plus forts sur l'activité de la tyrosinase par rapport au resvératrol et à l'oxyresvératrol . De plus, la capacité du Gnétol à former des métabolites glucuronides améliore sa biodisponibilité et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Chemistry: As an antioxidant and a precursor for synthesizing other bioactive compounds.

Biology: For its anti-inflammatory and neuroprotective properties.

Medicine: Potential use in treating conditions related to oxidative stress and inflammation.

Industry: Incorporation into functional foods due to its bioactive properties.

Comparaison Avec Des Composés Similaires

Resveratrol: Trans-3,4’,5-trihydroxystilbene, known for its antioxidant and anti-inflammatory properties.

Oxyresveratrol: Trans-2’,3,4’,5-tetrahydroxystilbene, similar in structure and bioactivity to gnetol.

Uniqueness of this compound: this compound is unique due to its specific hydroxyl group positions, which contribute to its distinct bioactive properties. It has shown stronger inhibitory effects on tyrosinase activity compared to resveratrol and oxyresveratrol . Additionally, this compound’s ability to form glucuronide metabolites enhances its bioavailability and potential therapeutic applications .

Propriétés

IUPAC Name |

2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULNTWGBBNZSC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86361-55-9 | |

| Record name | Gnetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86361-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.